molecular formula C28H21ClN4O4 B11640483 2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 385419-48-7

2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11640483
CAS No.: 385419-48-7
M. Wt: 512.9 g/mol
InChI Key: NXRFVPDWCRSSPU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various substituents such as chlorophenoxy and methoxyphenyl groups

Preparation Methods

The synthesis of 2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core can be synthesized through cyclocondensation reactions involving appropriate precursors such as 4-amino-3-mercaptotriazoles and various bielectrophiles like phenacyl bromides . The chlorophenoxy and methoxyphenyl groups are then introduced through nucleophilic substitution reactions using reagents like 4-chlorophenol and 4-methoxyphenol . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects . These interactions contribute to the compound’s biological activities, including its potential therapeutic effects.

Comparison with Similar Compounds

2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

385419-48-7

Molecular Formula

C28H21ClN4O4

Molecular Weight

512.9 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C28H21ClN4O4/c1-34-20-9-3-17(4-10-20)24-25-27-31-23(15-36-22-13-7-19(29)8-14-22)32-33(27)16-30-28(25)37-26(24)18-5-11-21(35-2)12-6-18/h3-14,16H,15H2,1-2H3

InChI Key

NXRFVPDWCRSSPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC

Origin of Product

United States

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